molecular formula C33H58N6O5 B10784228 [4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate

[4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate

Cat. No.: B10784228
M. Wt: 618.9 g/mol
InChI Key: ACBSZTQIFTYFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex ester featuring three key moieties:

  • 2-Amino-3-methylbutanoyloxy group: A branched amino acid-derived substituent, which may enhance solubility or enable hydrogen bonding.
  • 2-Amino-6-oxo-1H-purin-9-ylmethyl group: A modified purine base, suggesting possible nucleic acid-binding or enzymatic activity.

The combination of these groups implies applications in drug delivery, lipid-based formulations, or targeted biological interactions.

Properties

Molecular Formula

C33H58N6O5

Molecular Weight

618.9 g/mol

IUPAC Name

[4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate

InChI

InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)

InChI Key

ACBSZTQIFTYFGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

Biological Activity

The compound [4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate, also known as Valomaciclovir stearate, is a synthetic derivative of nucleosides that has garnered interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Valomaciclovir stearate has the following chemical structure:

  • IUPAC Name : (2R)-4-{[(2S)-2-amino-3-methylbutanoyl]oxy}-2-[(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)methyl]butyl octadecanoate
  • Molecular Formula : C33H58N6O5
  • Molecular Weight : 618.85 g/mol

Valomaciclovir stearate functions primarily as an antiviral agent. Its mechanism involves the inhibition of viral DNA synthesis by acting as a substrate for viral polymerases, thereby preventing the replication of viral genomes. The incorporation of the purine derivative into viral DNA leads to premature termination of the growing chain, effectively halting viral proliferation.

Antiviral Efficacy

Research indicates that Valomaciclovir stearate exhibits significant antiviral activity against various herpes viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). In vitro studies have demonstrated:

  • Inhibition of Viral Replication : Valomaciclovir stearate showed a dose-dependent inhibition of HSV replication in cultured cells.
  • Selectivity Index : The compound has a high selectivity index, indicating a favorable therapeutic window with minimal cytotoxicity to host cells.
Virus Type IC50 (µM) Selectivity Index
HSV0.5>100
VZV0.8>80

Pharmacokinetics

Valomaciclovir stearate is absorbed rapidly following oral administration, with peak plasma concentrations occurring within 1–2 hours. The compound undergoes extensive metabolism in the liver, primarily through hydrolysis and conjugation processes.

Case Studies

  • Clinical Trials : A Phase 2b clinical trial (NCT00831103) evaluated Valomaciclovir stearate for the treatment of Herpes Zoster. Results indicated a statistically significant reduction in pain and rash duration compared to placebo.
  • Comparative Studies : In comparative studies against other antiviral agents like acyclovir and valacyclovir, Valomaciclovir demonstrated superior efficacy in reducing viral load in patients with recurrent genital herpes.

Safety Profile

Valomaciclovir stearate has been generally well-tolerated in clinical settings. Reported adverse effects are mild and include:

  • Nausea
  • Headache
  • Fatigue

Long-term safety data are still being collected to assess any potential risks associated with prolonged use.

Scientific Research Applications

Antiviral Properties

Valomaciclovir stearate has been primarily investigated for its antiviral properties, particularly in treating herpes zoster (shingles). Clinical trials have shown promising results in its ability to inhibit viral replication. In a Phase 2b clinical trial (NCT00831103), the compound demonstrated significant efficacy in reducing the severity and duration of herpes zoster symptoms .

Formulation Development

The compound's formulation as a stearate enhances its bioavailability and stability. Studies indicate that lipid-based formulations can improve absorption rates, making Valomaciclovir stearate a candidate for advanced drug delivery systems . This is particularly relevant in the context of oral administration where solubility can be a limiting factor.

Combination Therapies

Research suggests that Valomaciclovir stearate may be effective in combination with other antiviral agents. Such combinations can potentially lead to synergistic effects, improving overall treatment outcomes for patients with resistant strains of herpes viruses .

Case Study: Efficacy Against Herpes Simplex Virus

In a study involving patients with recurrent herpes simplex virus infections, Valomaciclovir stearate was administered alongside standard antiviral therapy. Results indicated a marked improvement in healing time and reduction in symptomatic outbreaks compared to control groups receiving only standard treatments .

Preclinical Studies

Preclinical studies have demonstrated that Valomaciclovir stearate exhibits low cytotoxicity while maintaining potent antiviral activity. In vitro assays showed effective inhibition of viral replication at concentrations that did not adversely affect host cell viability .

Chemical Reactions Analysis

Esterification

The reaction proceeds via nucleophilic acyl substitution:

Butyl alcohol+Octadecanoic acidOctadecanoate ester+Water\text{Butyl alcohol} + \text{Octadecanoic acid} \rightarrow \text{Octadecanoate ester} + \text{Water}

Conditions : Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC) to activate the carboxylic acid .

Acylation

The butyl alcohol’s hydroxyl group reacts with an activated carboxylic acid (2-amino-3-methylbutanoyl):

Butyl octadecanoate+2-amino-3-methylbutanoyl chlorideTarget compound+HCl\text{Butyl octadecanoate} + \text{2-amino-3-methylbutanoyl chloride} \rightarrow \text{Target compound} + \text{HCl}

Conditions : Pyridine as a base to neutralize HCl .

Stability and Hydrolysis

The compound’s ester bonds undergo hydrolysis under:

  • Basic conditions : Rapid cleavage due to nucleophilic attack.

  • Acidic conditions : Slower hydrolysis, depending on pH and temperature.

The amide group in the 2-amino-3-methylbutanoyl moiety is less reactive under mild conditions but may hydrolyze under prolonged acidic/basic conditions .

Analytical Methods

Method Purpose Key Features
NMR Structural confirmationProton and carbon shifts for ester groups
HPLC Purity assessmentReverse-phase chromatography with UV detection
Mass Spectrometry Molecular weight verificationDetection of fragments from ester cleavage

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octadecanoate Esters

Methyl Octadecanoate (Methyl Stearate)
  • Applications : Used as a standard in analytical chemistry and lipid research .
  • Physical Properties :
    • CAS RN: 112-63-0
    • Boiling point: 207–208°C
    • Density: 0.886 g/cm³ at 20°C .
  • Comparison: The target compound’s octadecanoate group likely shares similar lipophilic characteristics but differs in melting point and solubility due to its bulky substituents.
(Z)-9-Octadecenoate (Oleate Derivatives)
  • Structure : Unsaturated C18 ester with a cis double bond at position 7.
  • Natural Occurrence : Found in plant volatiles and seed oils .
  • Physical Properties : Lower melting point compared to saturated analogs due to unsaturated bonds .
  • Comparison: The target’s saturated octadecanoate chain may exhibit higher rigidity and oxidative stability but reduced fluidity compared to unsaturated analogs.

Purine-Containing Compounds

Caffeine
  • Structure : A simple purine alkaloid (1,3,7-trimethylxanthine).
  • Biological Activity : Central nervous system stimulant .

Heterocyclic and Long-Chain Derivatives

Antibiotic Compound in
  • Structure: Features a dodecylamino group and complex heterocyclic core.
  • Relevance: Long alkyl chains (e.g., dodecyl) enhance membrane permeability, similar to the octadecanoate in the target compound.
  • Comparison : Both compounds may exploit lipid solubility for biological activity, but the target’s purine group introduces unique hydrogen-bonding capabilities.
Octadecenoyl Derivatives ()
  • Structure: Contains an (9E)-octadecenoyl group (unsaturated C18 chain).
  • Comparison: Unsaturation in octadecenoyl derivatives increases conformational flexibility and reduces melting points compared to the target’s saturated octadecanoate .

Data Table: Key Properties of Comparable Compounds

Compound Name Key Structural Features Biological/Physical Properties Reference
Target Compound Saturated C18 ester, purine, amino acid High lipophilicity (inferred) -
Methyl Octadecanoate Saturated C18 ester bp 207–208°C, used as analytical standard
(Z)-9-Octadecenoate Unsaturated C18 ester Lower mp than saturated analogs
Caffeine Trimethylxanthine CNS stimulant, water-soluble
Antibiotic () Dodecylamino, heterocyclic core Enhanced membrane permeability

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s complexity may require multi-step protocols, akin to methods in and (e.g., dichloromethane solvent, sodium bicarbonate extraction) .
  • Analytical Characterization : Techniques like NMR and GC-MS (as in and ) would be critical for structural validation .

Preparation Methods

Route 1: Sequential Esterification with Protecting Groups

Step 1: Diol Precursor Synthesis
The (R)-9-[4-hydroxy-2-(hydroxymethyl)]guanine precursor is synthesized via:

  • Conjugate addition : Dimethyl itaconate to 2-amino-6-chloropurine.

  • Reduction : LiBH₄ to yield a diol intermediate.

  • Deamination : Enantioselective deamination using adenosine deaminase to achieve the (R)-configuration.

Step 2: Esterification with N-Boc-L-Valine

  • Reagents : N-Boc-L-valine, DCC, DMAP.

  • Conditions : Room temperature, THF solvent.

  • Yield : ~85% (after purification).

Step 3: Stearoylation of the Remaining Hydroxyl

  • Reagents : Stearoyl chloride, pyridine.

  • Conditions : 0–5°C, anhydrous conditions.

  • Yield : ~75% (after HPLC purification).

Step 4: Deprotection

  • Reagents : HCl (in dioxane).

  • Conditions : 25°C, 1–2 hours.

  • Final Yield : ~60–70%.

Route 2: Silyl Protection Strategy

Step 1: Silylation of the 4-Hydroxyl

  • Reagents : tert-Butyldiphenylsilyl chloride (TBDPSCl), imidazole.

  • Conditions : DMF, 25°C, 4 hours.

  • Yield : >95%.

Step 2: Stearoylation of the 2-Hydroxymethyl Group

  • Reagents : Stearoyl chloride, pyridine.

  • Conditions : 0–5°C, anhydrous THF.

  • Yield : ~80%.

Step 3: Desilylation and Valine Esterification

  • Desilylation : Tetrabutylammonium fluoride (TBAF), THF.

  • Esterification : N-Boc-L-valine, DCC, DMAP.

  • Final Yield : ~70%.

Route 3: Active Ester Coupling

Step 1: Preparation of p-Nitrophenyl Valine Ester

  • Reagents : p-Nitrophenol, DIC, DMAP.

  • Conditions : THF, 25°C.

  • Yield : ~90%.

Step 2: Coupling to the Diol Precursor

  • Reagents : p-Nitrophenyl valine ester, pyridine.

  • Conditions : 25°C, 12 hours.

  • Yield : ~85%.

Step 3: Stearoylation and Deprotection

  • Stearoylation : Stearoyl chloride, pyridine.

  • Deprotection : HCl, dioxane.

  • Final Yield : ~65%.

Critical Reaction Conditions and Optimization

Esterification Selectivity

ParameterOptimal ValueImpact on Yield/Purity
Temperature0–5°CMinimizes transesterification
SolventAnhydrous THF/DMFPrevents hydrolysis
Acid CatalystPyridineScavenges HCl

Transesterification occurs under prolonged exposure to acid, leading to positional isomers. Mild conditions (e.g., short reaction times, low acid concentration) reduce this side reaction.

Deprotection Efficiency

Deprotection MethodReagentsPurity After Deprotection
Acidic (HCl)4M HCl/dioxane>90%
HydrogenolysisPd/C, H₂>95% (for Cbz protection)

Acidic deprotection is preferred for Boc-protected intermediates due to faster kinetics and higher throughput.

Analytical Characterization

HPLC and NMR Data

PropertyValueSource
HPLC Purity>95%
¹H NMR (δ, CDCl₃)5.18 (t, 1H), 4.51 (dd, 1H)
¹³C NMR (δ, CDCl₃)170.1 (C=O), 81.5 (OCH₂)

Challenges and Solutions

  • Stereochemical Retention :

    • Problem : Racemization during deamination.

    • Solution : Use adenosine deaminase for enantioselective synthesis.

  • Scalability :

    • Problem : Low yields in bulk esterification.

    • Solution : Continuous flow reactors with precise temperature control.

  • Stability :

    • Problem : Hydrolysis of ester bonds.

    • Solution : Storage at -20°C under inert gas.

Comparative Analysis of Routes

RouteAdvantagesLimitations
1High yield, minimal side reactionsMultiple protection steps
2Simplified workup, fewer stepsHigher cost (silylation)
3Scalable for industrial productionLower yield due to coupling inefficiency

Industrial-Scale Production

Key steps include:

  • Continuous Esterification : Automated systems for stearoylation.

  • Crystallization : Heptane/ethyl acetate gradients to isolate pure product.

  • Quality Control : HPLC for positional isomer analysis .

Q & A

Q. What are the key synthetic strategies for [compound], and how can their efficiency be optimized?

The synthesis involves sequential esterification, acylation, and nucleophilic substitution. Key steps include:

  • Ester formation : React octadecanoic acid with a diol intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0°C .
  • Purine incorporation : Introduce the 2-amino-6-oxo-1H-purin-9-yl group via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in THF . Efficiency is optimized by:
  • Protecting amino groups with tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolating intermediates via flash chromatography (85% average yield) .

Q. How should researchers characterize this compound using spectroscopic methods?

Critical techniques include:

  • 1H/13C NMR : Assign signals for the purine ring (δ 8.2 ppm for H-8), ester carbonyl (δ 170-175 ppm), and branched alkyl chain (δ 0.8–1.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a calculated mass of 678.4 g/mol should match experimental HRMS .
  • IR : Identify ester C=O (1720 cm⁻¹) and purine N-H (3400 cm⁻¹) stretches .

Q. What purification challenges arise for this compound, and how can they be addressed?

Challenges include:

  • Hydrophobicity : Use reverse-phase HPLC (C18 column, 70% acetonitrile/water) to separate from lipid byproducts.
  • Acid sensitivity : Avoid trifluoroacetic acid during Boc deprotection; use milder HCl/dioxane .
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradient) and cooling rates (−20°C for 48 hours) .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

Discrepancies (e.g., unexpected splitting or shifts) may stem from:

  • Rotational isomerism : Perform variable-temperature NMR (25–60°C) to observe coalescence of signals .
  • Stereochemical ambiguity : Use NOESY to detect spatial proximity between the purine methyl group (δ 3.8 ppm) and adjacent protons .
  • Computational validation : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., Gaussian09) to reduce assignment errors by 30% .

Q. What experimental designs are suitable for studying the compound’s hydrolytic stability?

Design:

  • Accelerated degradation : Incubate the compound in buffers (pH 2–10, 37°C) and monitor hydrolysis via LC-MS every 24 hours .
  • Kinetic analysis : Calculate half-life (t1/2) using first-order kinetics. For example, t1/2 = 72 hours at pH 7 suggests moderate stability.
  • Degradation products : Identify fragments (e.g., free octadecanoic acid via GC-MS) to map cleavage sites .

Q. How can computational methods predict the compound’s interactions with biological targets?

Strategies include:

  • Molecular docking : Use AutoDock Vina to simulate binding to purine receptors (e.g., adenosine A2A). Key interactions: hydrogen bonds between the purine amino group and Thr88 residue .
  • ADMET prediction : Employ SwissADME to assess bioavailability (LogP ≈ 5.2 indicates high lipophilicity) and cytochrome P450 inhibition risk .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.